

Monobutyl Phthalate-d4: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Monobutyl Phthalate-d4** (MBP-d4), a deuterated analogue of the primary metabolite of dibutyl phthalate (DBP). This document details its physicochemical properties, analytical methodologies for its quantification, and its application as an internal standard in toxicological and metabolism studies. Furthermore, it explores the broader context of phthalate metabolism and signaling pathways.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis (CoA) should always be consulted, the following tables summarize the typical quantitative data for a **Monobutyl Phthalate-d4** analytical standard. This information is crucial for ensuring the accuracy and reliability of experimental results.

Physicochemical Properties



Property	Specification
Chemical Formula	C12H10D4O4
Molecular Weight	226.26 g/mol [1][2][3]
CAS Number	478954-81-3[1][2][3][4]
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as methanol, acetonitrile, and DMSO

Quality Control Data

Test	Method	Specification	Representative Value
Chemical Purity	HPLC	≥98%	99.34%[1]
Isotopic Purity	Mass Spectrometry	≥99 atom % D	≥99 atom % D
Identity	¹ H-NMR, Mass Spectrometry	Conforms to structure	Conforms
Residual Solvents	GC-HS	Meets USP <467> requirements	<0.5%
Water Content	Karl Fischer Titration	≤0.5%	<0.1%

Experimental Protocols

Monobutyl Phthalate-d4 is primarily used as an internal standard in chromatographic methods for the quantification of Monobutyl Phthalate (MBP) in various biological matrices. Its utility lies in its similar chemical and physical properties to the unlabeled analyte, allowing for correction of matrix effects and variations during sample preparation and analysis.

Quantification of Monobutyl Phthalate in Biological Matrices using UPLC-MS/MS



This protocol is adapted from a validated method for the analysis of MBP in rat plasma, amniotic fluid, and tissue homogenates.[5]

2.1.1. Sample Preparation

- Plasma and Amniotic Fluid:
 - \circ To 50 μ L of sample, add 150 μ L of acetonitrile containing the **Monobutyl Phthalate-d4** internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase.
- Tissue Homogenates:
 - Homogenize tissue samples in an appropriate buffer.
 - To an aliquot of the homogenate, add a 3-fold excess of cold acetonitrile containing the
 Monobutyl Phthalate-d4 internal standard.
 - Vortex vigorously and centrifuge to pellet the precipitated proteins and cellular debris.
 - Proceed with the supernatant as described for plasma samples.

2.1.2. UPLC-MS/MS Conditions



Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions	MBP: m/z 221 -> 134; MBP-d4: m/z 225 -> 138

Workflow for UPLC-MS/MS Analysis



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UPLC-MS/MS analytical workflow for MBP quantification.

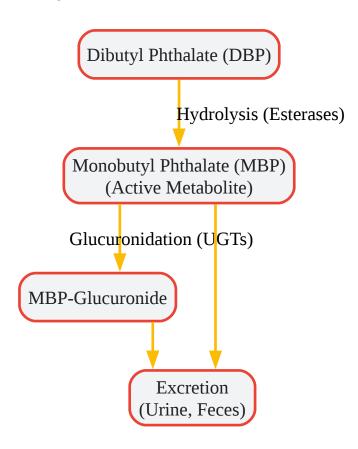


Phthalate Metabolism and Signaling

Phthalate diesters, such as DBP, are rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis to their corresponding monoesters, which are considered the biologically active metabolites.

Metabolic Pathway of Dibutyl Phthalate (DBP)

The initial and most significant metabolic step for DBP is its hydrolysis by esterases, primarily in the intestines and liver, to form Monobutyl Phthalate (MBP). MBP can then undergo further phase II metabolism, such as glucuronidation, to facilitate its excretion.



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Simplified metabolic pathway of Dibutyl Phthalate.

Molecular Signaling Pathways of Phthalate Metabolites

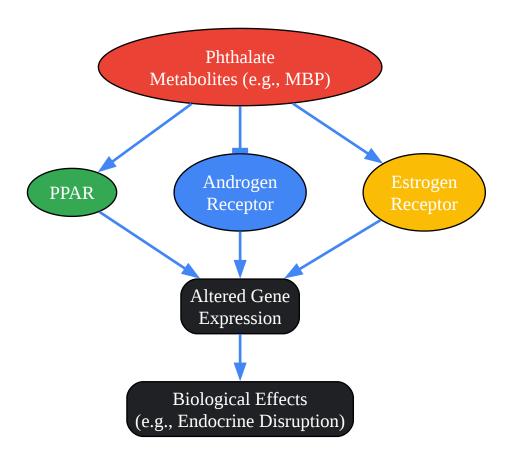
Phthalate monoesters, including MBP, are known to be endocrine-disrupting chemicals that can interact with various nuclear receptors and signaling pathways. These interactions can lead to



a range of biological effects.

Key signaling pathways affected by phthalate metabolites include:

- Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates can act as ligands for PPARs, which are involved in lipid metabolism and adipogenesis.
- Androgen Receptor (AR): MBP has been shown to have anti-androgenic effects by antagonizing the androgen receptor.
- Estrogen Receptor (ER): Some phthalates and their metabolites can exhibit weak estrogenic activity by binding to the estrogen receptor.



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Interaction of phthalate metabolites with nuclear receptors.

Conclusion



Monobutyl Phthalate-d4 is an indispensable tool for researchers studying the toxicology and pharmacokinetics of dibutyl phthalate and other related phthalates. Its use as an internal standard in advanced analytical techniques like UPLC-MS/MS allows for accurate and precise quantification of the active metabolite, Monobutyl Phthalate, in complex biological matrices. Understanding the metabolic pathways and molecular signaling of phthalates is crucial for elucidating their mechanisms of toxicity and for assessing the risks associated with human exposure. This technical guide provides a foundational resource for scientists and professionals in the fields of drug development, toxicology, and environmental health.

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